molecular formula C10H9NO5 B14812421 2-Cyclopropoxy-5-nitrobenzoic acid

2-Cyclopropoxy-5-nitrobenzoic acid

Cat. No.: B14812421
M. Wt: 223.18 g/mol
InChI Key: PSVGQBUPDBZYBA-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-5-nitrobenzoic acid is a substituted benzoic acid derivative characterized by a cyclopropoxy group at the 2-position and a nitro group at the 5-position of the aromatic ring. The cyclopropoxy substituent introduces steric strain due to the three-membered cyclopropane ring, while the nitro group enhances electron-withdrawing effects, influencing the compound’s reactivity, solubility, and crystallographic properties. Structural studies of such derivatives often rely on crystallographic tools like SHELX for refinement and ORTEP-3 for molecular visualization , ensuring precise determination of bond lengths, angles, and intermolecular interactions.

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

2-cyclopropyloxy-5-nitrobenzoic acid

InChI

InChI=1S/C10H9NO5/c12-10(13)8-5-6(11(14)15)1-4-9(8)16-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13)

InChI Key

PSVGQBUPDBZYBA-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-5-nitrobenzoic acid typically involves the nitration of a benzoic acid derivative followed by the introduction of a cyclopropoxy group. One common method involves the nitration of 2-cyclopropoxybenzoic acid using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

2-Cyclopropoxy-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-5-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The cyclopropoxy group may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Research Methodologies and Tools

Crystallographic studies of this compound and its analogs rely on:

SHELX Suite : For high-precision refinement of crystal structures, particularly SHELXL’s robust handling of disordered substituents .

ORTEP-3 : To visualize molecular geometry and validate steric interactions, especially for strained systems like cyclopropane .

Critical Analysis of Limitations

  • Data Gaps : Comparative solubility and bioavailability data for cyclopropoxy derivatives are sparse, necessitating further experimental validation.
  • Software Constraints : SHELX’s reliance on high-resolution data may limit its utility for poorly diffracting crystals, a common issue with nitro-substituted compounds .

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